Product packaging for Malvidin-3-(p-coumaryl)glucoside(Cat. No.:CAS No. 212205-33-9)

Malvidin-3-(p-coumaryl)glucoside

Cat. No.: B600564
CAS No.: 212205-33-9
M. Wt: 639.58
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within Flavonoid and Anthocyanin Research Paradigms

Malvidin-3-(p-coumaryl)glucoside is categorized as a flavonoid, a diverse group of plant secondary metabolites. cymitquimica.combiosynth.com More specifically, it belongs to the anthocyanin subclass, which are water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. nih.govgenome.jp Anthocyanins are glycosides of anthocyanidins, and in this case, the aglycone is malvidin (B83408). nih.gov The structure is further defined by the attachment of a glucose molecule, which is in turn acylated with p-coumaric acid. wikipedia.org This acylation places it within the group of acylated anthocyanins, which are noted for their enhanced stability compared to their non-acylated counterparts. nih.govnih.govresearchgate.net

The presence of the p-coumaric acid moiety linked to the glucose sugar is a key feature, distinguishing it as a p-coumaroylated anthocyanin. wikipedia.org This structural complexity contributes to its unique properties and is a focal point of research.

Table 1: Hierarchical Classification of this compound

LevelClassification
Broad ClassPolyphenols
ClassFlavonoids biosynth.comphenol-explorer.eu
Sub-classAnthocyanins nih.govphenol-explorer.eu
AglyconeMalvidin
Glycoside Type3-O-glucoside
AcylationAcylated Anthocyanin nih.govnih.gov
Acyl Groupp-coumaric acid wikipedia.org

Academic Significance and Broad Research Trajectories

The academic significance of this compound stems from several key areas of interest. A primary research trajectory is its role in food science, particularly concerning the color and stability of food products. cymitquimica.comnih.gov Acylated anthocyanins like this compound exhibit enhanced color stability, making them attractive as natural colorants. nih.govutupub.fi

In plant science, this compound is studied for its role in protecting plant cells from UV radiation and pathogens. cymitquimica.combiosynth.com Its antioxidative properties, arising from the presence of hydroxyl groups, help in scavenging free radicals and preventing oxidative stress in plant tissues. cymitquimica.combiosynth.com

Furthermore, research explores its potential applications in agriculture to enhance crop resilience. cymitquimica.combiosynth.com Understanding its biosynthesis is crucial for developing novel plant-based antioxidants. biosynth.com The compound's interaction with other phenolic compounds, a phenomenon known as copigmentation, is another active area of research, as it influences the color expression in products like red wine. acs.orgresearchgate.net Studies have shown that the p-coumaryl group can prevent self-association, which is a factor in color enhancement. acs.orgresearchgate.netmdpi.com

Structural Characteristics and Isomeric Forms (e.g., cis/trans isomers)

The chemical structure of this compound is complex, consisting of the malvidin aglycone, a glucose molecule at the 3-O-position, and a p-coumaric acid group acylating the glucose. wikipedia.orgnih.govebi.ac.uk The IUPAC name for this compound is 4′,5,7-Trihydroxy-3-{6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-β-D-glucopyranosyloxy}-3′,5′-dimethoxyflavylium. wikipedia.org

An important structural feature is the existence of cis and trans isomers of the p-coumaric acid moiety. wikipedia.orgwikiwand.com The trans isomer is generally the more abundant and stable form found in nature. researchgate.net However, the cis form also occurs, particularly in plant parts exposed to more light, and photoirradiation can induce the trans-to-cis isomerization. nih.gov The stereochemistry of the acylating group significantly impacts the spectral and colorimetric properties of the anthocyanin. nih.gov For instance, cis-acylated pigments have been shown to exhibit a greater maximum wavelength (λmax), resulting in bluer hues. nih.gov

The aggregation behavior of this compound is also a subject of study, with research indicating both intra- and intermolecular interactions that influence its properties. researchgate.netunl.pt

Table 2: Key Structural and Chemical Properties

PropertyValue/DescriptionSource
Chemical Formula C₃₂H₃₁O₁₄⁺ cymitquimica.comwikipedia.org
Molar Mass 639.58 g/mol cymitquimica.comwikipedia.org
Aglycone Malvidin nih.gov
Glycoside 3-O-glucoside ymdb.ca
Acyl Group p-coumaric acid wikipedia.org
Isomeric Forms cis and trans isomers of p-coumaric acid wikipedia.orgwikiwand.com

Properties

CAS No.

212205-33-9

Molecular Formula

C32H31O14

Molecular Weight

639.58

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Malvidin 3 P Coumaryl Glucoside

Enzymatic Steps in the Anthocyanin Biosynthesis Pathway Leading to Acylated Forms

The formation of acylated anthocyanins like Malvidin-3-(p-coumaryl)glucoside is the culmination of the broader flavonoid biosynthetic pathway. This process starts from the amino acid phenylalanine and involves a sequence of enzymatic reactions that build the core anthocyanidin structure, which is then modified. nih.gov

The key steps leading to acylated forms are:

General Phenylpropanoid Pathway : Phenylalanine is converted to p-Coumaroyl-CoA, a central precursor for various phenolic compounds.

Flavonoid Pathway : Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. This is followed by isomerization by chalcone isomerase (CHI) to a flavanone (B1672756).

Anthocyanin-Specific Pathway : The flavanone undergoes a series of hydroxylations and reductions catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), and dihydroflavonol 4-reductase (DFR) to produce a colorless leucoanthocyanidin. frontiersin.org

Anthocyanidin Formation : Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidin to form the colored anthocyanidin, in this case, malvidin (B83408). nih.gov

Glycosylation : The unstable malvidin aglycone is stabilized by the addition of a glucose molecule, typically at the 3-position of the C-ring. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), resulting in malvidin-3-glucoside. frontiersin.orgmdpi.com

Acylation : The final step is the acylation of the sugar moiety. An acyltransferase, specifically an anthocyanin acyltransferase (AAT), catalyzes the transfer of an acyl group from an acyl donor to the glucose molecule. nih.gov For this compound, a p-coumaryl group from p-coumaroyl-CoA is transferred to the 6"-position of the glucose attached to malvidin-3-glucoside. nih.gov This acylation step is critical as it significantly enhances the stability of the anthocyanin molecule. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationFunction
Chalcone SynthaseCHSCatalyzes the initial step of the flavonoid pathway. frontiersin.org
Chalcone IsomeraseCHIIsomerizes chalcone to flavanone. frontiersin.org
Flavanone 3-hydroxylaseF3HHydroxylates flavanones. frontiersin.org
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidins. frontiersin.orgmaxapress.com
Anthocyanidin SynthaseANS/LDOXConverts leucoanthocyanidins to colored anthocyanidins. nih.govmdpi.com
UDP-glucose:flavonoid 3-O-glucosyltransferaseUFGTAdds a glucose moiety to the anthocyanidin. mdpi.com
Anthocyanin AcyltransferaseAATTransfers an acyl group (e.g., p-coumaryl) to the sugar moiety. nih.govfrontiersin.org

Genetic and Transcriptional Regulation of Compound Synthesis

The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs). nih.gov

The most well-characterized regulatory mechanism is the MYB-bHLH-WD40 (MBW) complex. nih.govresearchgate.net This complex binds to the promoter regions of the late biosynthetic genes in the anthocyanin pathway (e.g., DFR, ANS, UFGT), thereby activating their transcription. nih.gov

MYB Transcription Factors : These are key determinants of which anthocyanins are produced. R2R3-MYB proteins are common activators in the pathway. maxapress.comresearchgate.net Specific MYB TFs can regulate the expression of the genes required for both anthocyanin production and subsequent modifications like acylation.

bHLH Transcription Factors : Basic helix-loop-helix (bHLH) TFs act as co-regulators with MYB proteins, forming a functional activation complex. mdpi.comresearchgate.net

WD40 Repeat Proteins : These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the active MBW complex. nih.govresearchgate.net

In addition to the MBW complex, other transcription factor families such as WRKY, NAC, C2H2, and ERF have also been identified as regulators of the anthocyanin pathway. mdpi.comnih.gov The expression of these regulatory genes is itself influenced by developmental cues (e.g., fruit ripening) and environmental factors like light and temperature, which in turn dictates the timing and quantity of this compound accumulation. researchgate.net While the regulation of the core anthocyanin pathway is well-studied, the specific transcriptional control of the acyltransferases (AATs) responsible for the final acylation step is an area of ongoing research.

Table 2: Key Transcription Factors in Anthocyanin Synthesis Regulation

Transcription Factor FamilyRole in Pathway
MYBKey activators, often determining tissue specificity and response to stimuli. maxapress.comnih.gov
bHLHCo-factors that form a complex with MYB proteins to activate gene expression. mdpi.comnih.gov
WD40Stabilize the MYB-bHLH protein complex. nih.govresearchgate.net
WRKY, NAC, ERFOther TF families involved in modulating the expression of pathway genes. mdpi.comnih.gov

Post-Synthetic Modifications and Derivatives

Once synthesized, this compound can exist in different forms and may undergo further modifications. The acylation with p-coumaric acid is itself a critical post-synthetic modification that confers enhanced stability to the molecule compared to its non-acylated counterpart, malvidin-3-glucoside. nih.govnih.gov This stability arises from intramolecular copigmentation, where the aromatic acyl group folds over and stacks with the anthocyanin core, protecting it from degradation. nih.govresearchgate.net

Key derivatives and modifications include:

Cis/Trans Isomers : The p-coumaric acid moiety attached to the glucose can exist in both cis and trans configurations. wikipedia.orghandwiki.org The trans isomer is generally more stable and abundant.

Further Glycosylation and Acylation : In some plant species, additional sugar units or acyl groups can be added. For instance, Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside is a more complex derivative found in some plants. genome.jp

pH-Dependent Structural Transformations : Like all anthocyanins, this compound exists in a pH-dependent equilibrium between several structural forms: the red flavylium (B80283) cation at low pH, a purple quinonoidal base, a colorless carbinol pseudobase, and a pale-yellow chalcone at neutral to higher pH values. researchgate.net

Formation of Polymeric Pigments : In matrices like wine, this compound can react with other phenolic compounds, such as catechins, to form more stable, polymeric pigments, contributing to color evolution over time. nih.gov

Table 3: Known Forms and Derivatives of this compound

Derivative/FormDescription
trans-Malvidin-3-(p-coumaryl)glucosideThe most common and stable isomeric form. wikipedia.orghandwiki.org
cis-Malvidin-3-(p-coumaryl)glucosideA less stable isomer of the p-coumaric acid moiety. wikipedia.orghandwiki.org
Malvidin-3-(p-coumaroyl)-rutinoside-5-glucosideA more complex derivative with additional sugar units. genome.jp
Alkyl/Aryl-Linked AdductsFormed by condensation with other molecules like catechin. nih.gov

In Planta and Microbial Biotransformation Mechanisms

In Planta Biotransformation: Within the plant cell, this compound is typically transported and stored in the vacuole, where it contributes to tissue coloration. Over time, it can be subject to degradation by plant enzymes like peroxidases and polyphenol oxidases. The degradation can lead to a loss of color and the formation of smaller phenolic compounds. The primary degradation pathway often involves the cleavage of the glycosidic bond or the opening of the heterocyclic pyran ring, which can lead to the formation of compounds like syringic acid and phloroglucinol (B13840) aldehyde from the respective B- and A-rings of the original malvidin structure. researchgate.net

Microbial Biotransformation: Microorganisms can also metabolize this compound. This is particularly relevant in fermented foods and beverages, as well as in the gut following consumption.

Yeast Metabolism : Some yeasts, such as Saccharomyces cerevisiae, are known to produce acylated anthocyanins like Malvidin 3-O-(coumaroylglucoside) during fermentation processes. nih.gov

Fungal Transformation : Fungi possess a wide range of enzymes capable of modifying flavonoids. For example, strains like Mucor hiemalis have been shown to perform efficient O-glucosylation of phenolic compounds, suggesting they could potentially alter the glycosylation pattern of anthocyanins. mdpi.com

Advanced Analytical and Extraction Methodologies for Malvidin 3 P Coumaryl Glucoside

Extraction and Purification Techniques for Research Scale

The initial step in the analysis of Malvidin-3-(p-coumaryl)glucoside involves its extraction from the plant matrix. Given the compound's polarity and potential for degradation, the choice of solvent and extraction conditions is critical. scispace.com

Commonly, weakly acidified alcohol-based solvents are used for extraction. scispace.com For instance, a mixture of methanol (B129727) and hydrochloric acid can be effective for extracting the compound from grape skins. acs.org To prevent the degradation of the acylated structure, organic acids like acetic or formic acid are often preferred over mineral acids such as hydrochloric or sulfuric acid. scispace.commdpi.com The extraction process is typically followed by concentration under a vacuum to remove the solvent.

For purification, solid-phase extraction (SPE) is a widely used technique. Resins like Amberlite XAD-7 can be employed to enrich the anthocyanin content from the crude extract. researchgate.net Another method involves the use of macroporous resins, which can effectively separate the target compound from other phenolic compounds. google.com In some protocols, the extract is loaded onto a Sephadex LH-20 column and eluted with an acidic aqueous solution to isolate the anthocyanin fraction. acs.org The purity of the collected fractions is subsequently verified using chromatographic techniques. acs.org

A study on grape pomace demonstrated a successful extraction and purification process yielding significant amounts of malvidin-3-O-p-coumaroyl-glucoside. longdom.org The process involved extraction with an acidified aqueous methanol solution followed by purification using semi-preparative HPLC. unl.pt

Extraction & Purification Summary
Extraction Solvents Acidified methanol, ethanol, or acetone. scispace.commdpi.combiorxiv.org Organic acids (acetic, formic) are preferred for acylated anthocyanins. scispace.commdpi.com
Purification Techniques Solid-Phase Extraction (SPE) with resins (e.g., Amberlite XAD-7), Macroporous resin chromatography, Sephadex LH-20 column chromatography. acs.orgresearchgate.netgoogle.com

Chromatographic Separation and Quantification Methods

Chromatography is indispensable for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent methods, while High-Speed Countercurrent Chromatography (HSCCC) offers a valuable alternative for preparative scale isolation.

HPLC and UHPLC are powerful techniques for separating, identifying, and quantifying anthocyanins. mdpi.com These methods typically utilize a reversed-phase C18 column. unl.pt The separation is based on the polarity of the compounds, with more polar anthocyanins eluting earlier. In a reversed-phase system, the elution order is generally 3,5-diglycosylated anthocyanins, followed by 3-monoglycosylated anthocyanins, and then the acylated anthocyanins like this compound. scispace.com

A typical mobile phase for HPLC analysis consists of a gradient of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. unl.pt Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, and a mass spectrometer (MS) for definitive identification. nih.gov UHPLC offers advantages over HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. This makes it particularly suitable for the preparative isolation of natural products like anthocyanins. researchgate.netnih.gov

For the separation of this compound, a suitable biphasic solvent system is selected. One such system that has been successfully used is a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and water, acidified with trifluoroacetic acid. researchgate.net In one study, HSCCC was used to isolate 5.5 mg of malvidin-3-O-p-coumaroyl-glucoside from 500 g of grape pomace. longdom.org Another patent describes a method to obtain at least 200 mg of malvidin-3-O-(6-p-coumaroyl) glucoside from 10 kg of grape skin with a purity of over 98% using a combination of macroporous resin purification and HSCCC. wipo.int

Chromatographic Method Stationary Phase/Solvent System Key Findings/Applications
HPLC/UHPLC Reversed-phase C18 column with acidified water/acetonitrile or methanol gradient. unl.ptStandard for separation and quantification. UHPLC provides higher resolution and speed. mdpi.comnih.gov
HSCCC Biphasic solvent system (e.g., tert-butyl methyl ether/n-butanol/acetonitrile/water with trifluoroacetic acid). researchgate.netEffective for preparative scale isolation, yielding pure compounds. longdom.orgnih.govwipo.int

Spectroscopic Characterization and Structural Elucidation

Following separation, various spectroscopic techniques are employed to confirm the structure of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification of anthocyanins. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information. For this compound, the fragmentation pattern would reveal the loss of the p-coumaroyl group and the glucose moiety, leaving the malvidin (B83408) aglycone. acs.org

A newer technique, Probe Electrospray Ionization (PESI)/MS/MS, offers a high-throughput method for analyzing anthocyanins without the need for prior chromatographic separation. nih.govoup.com This method allows for the rapid qualitative and quantitative analysis of anthocyanins in various samples. ipi-singapore.orgresearchgate.net While PESI/MS/MS can distinguish between anthocyanins and flavonols by adjusting the collision energy, it may not differentiate between sugar isomers like glucose and galactose. oup.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. 1H NMR provides information about the number and chemical environment of protons in the molecule. researchgate.net For this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons of the malvidin and p-coumaric acid moieties, as well as the protons of the glucose unit. unl.pt

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the connectivity between protons and their spatial proximity, respectively. nih.govjst.go.jp NOESY is particularly useful for determining the attachment points of the sugar and acyl groups to the anthocyanin core and for studying intramolecular interactions. jst.go.jpacs.orgnih.gov For instance, NOESY experiments can confirm the linkage of the p-coumaroyl group to the glucose moiety and the glucose to the malvidin aglycone. acs.org

Spectroscopic Technique Information Obtained Specific Findings for this compound
LC-MS, HRMS, MS/MS Molecular weight, elemental composition, and fragmentation patterns. nih.govacs.orgConfirms the presence of malvidin, glucose, and p-coumaric acid moieties through characteristic fragment ions.
PESI/MS/MS Rapid qualitative and quantitative analysis without chromatography. nih.govoup.comipi-singapore.orgHigh-throughput screening of samples for the presence of the compound. researchgate.net
1H NMR Number and chemical environment of protons. researchgate.netProvides characteristic signals for the aromatic and sugar protons. unl.pt
2D NMR (COSY, NOESY) Proton connectivity and spatial proximity. nih.govjst.go.jpConfirms the complete structure, including the attachment points of the sugar and acyl groups. acs.orgnih.gov

UV-Visible and Circular Dichroism (CD) Spectroscopy in Molecular Analysis

The structural complexity and inherent chromatic properties of this compound make UV-Visible and Circular Dichroism (CD) spectroscopy indispensable tools for its molecular analysis. These techniques provide detailed insights into the electronic structure, conformation, and aggregation behavior of the molecule in solution.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis and characterization of this compound. The presence of the flavylium (B80283) cation chromophore, extended by the p-coumaroyl group, gives rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. researchgate.net

The typical UV-Vis spectrum of anthocyanins, including this compound, displays two main absorption maxima. One is in the UV region, typically between 260 and 280 nm, corresponding to the benzoyl system (A-ring), and the other, more intense band, is in the visible region, usually between 490 and 550 nm, which is attributed to the cinnamoyl system (B-ring). researchgate.net The acylation of the glucoside moiety with a p-coumaroyl group significantly influences the spectral properties. This intramolecular copigmentation results in a bathochromic shift (a shift to longer wavelengths) of the visible absorption maximum compared to its non-acylated counterpart, Malvidin-3-glucoside. documentsdelivered.com This shift is a key indicator of the intramolecular association between the anthocyanin nucleus and the acyl group. documentsdelivered.com

The maximum absorption wavelength (λmax) in the visible region is sensitive to the solvent, pH, and temperature. For instance, studies on acylated anthocyanins have shown that the presence of the acyl group can enhance color stability. documentsdelivered.com High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector is a common method for the quantification of this compound in various samples, such as grape skins and wine. mtoz-biolabs.com In these analyses, the detection wavelength is often set at the visible λmax, around 535 nm, to ensure specificity and sensitivity. caas.cn

Table 1: UV-Visible Spectral Data for this compound and Related Compounds

Compoundλmax (nm)RegionSignificanceReference
This compound~540VisibleIndicates intramolecular copigmentation due to the p-coumaroyl group. oup.com
Malvidin-3-glucoside~520VisibleNon-acylated form, serves as a reference for observing the bathochromic shift. researchgate.net
General Acylated Anthocyanins260-280UVAbsorption of the benzoyl system. researchgate.net
General Acylated Anthocyanins490-550VisibleAbsorption of the cinnamoyl system. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemical aspects of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information on the secondary structure and intermolecular interactions. unl.pt

In the case of this compound, the presence of the chiral glucose unit and the potential for forming ordered aggregates make it amenable to CD analysis. The CD spectrum of this compound is characterized by signals that arise from both intramolecular and intermolecular interactions. unl.ptresearchgate.net The intramolecular interaction is a result of the stacking between the aromatic rings of the anthocyanin core and the p-coumaroyl group. researchgate.net This interaction is often observed even at elevated temperatures where intermolecular aggregates are disrupted. unl.ptresearchgate.net

Studies have shown that at lower temperatures, this compound can form intermolecular aggregates, which give rise to distinct CD signals. unl.pt As the temperature increases, these intermolecular aggregates dissociate, leading to a decrease or disappearance of the corresponding CD signals. unl.ptresearchgate.net However, a CD signal attributed to the intramolecular interaction often persists, highlighting the stability of this intramolecularly folded conformation. researchgate.net This is in contrast to its non-acylated counterpart, Malvidin-3-glucoside, which primarily exhibits intermolecular aggregation. unl.pt The p-coumaroyl group in this compound appears to hinder self-association. acs.orgresearchgate.net

The analysis of the CD spectra, often in conjunction with NMR spectroscopy and theoretical calculations, allows for the detailed characterization of the conformational and aggregational behavior of this compound in solution. unl.pt

Table 2: Circular Dichroism (CD) Spectral Features of this compound

Interaction TypeSpectral CharacteristicsConditionsSignificanceReference
IntramolecularPersistent CD signal in the visible spectrum.Observed even at higher temperatures (e.g., >60 °C).Indicates a stable, folded conformation due to stacking between the anthocyanin and p-coumaroyl moieties. researchgate.net
IntermolecularCD signals that diminish with increasing temperature.More prominent at lower temperatures and higher concentrations.Reflects the formation of ordered self-aggregates. unl.pt

Molecular Interactions and Spectroscopic Behavior of Malvidin 3 P Coumaryl Glucoside

Intramolecular and Intermolecular Copigmentation Phenomena

Malvidin-3-(p-coumaryl)glucoside, an acylated anthocyanin, exhibits both intramolecular and intermolecular copigmentation, which significantly influences its color and stability. researchgate.netdocumentsdelivered.com Copigmentation is a phenomenon where colorless organic molecules, known as copigments, interact with the anthocyanin, leading to a more stable and intense color.

Intramolecular copigmentation is a key feature of acylated anthocyanins like this compound. researchgate.netdocumentsdelivered.com This occurs when the p-coumaric acid residue, attached to the glucose moiety, folds back to stack with the pyran ring of the malvidin (B83408) chromophore. researchgate.netdocumentsdelivered.com This "sandwich-type" stacking is a result of hydrophobic interactions between the planar aromatic structures. nih.gov This internal association protects the flavylium (B80283) cation from hydration, which would otherwise lead to a colorless hemiketal form. acs.org Experimental evidence from 2D NOESY NMR spectroscopy confirms the close spatial proximity of the coumaryl group and the B-ring of the anthocyanin. researchgate.netdocumentsdelivered.com This intramolecular interaction results in a bathochromic shift (a shift to longer wavelengths) in the visible spectrum, which is perceived as a bluing effect, and a hyperchromic effect (an increase in color intensity). researchgate.netdocumentsdelivered.com

Intermolecular copigmentation involves the interaction of this compound with other colorless molecules present in the solution, such as other phenolic compounds. adelaide.edu.au While the p-coumaryl group's involvement in intramolecular stacking can hinder self-association, it does not prevent interactions with external copigments. acs.orgresearchgate.net These interactions also contribute to color stabilization and enhancement through mechanisms similar to intramolecular copigmentation, primarily through π-π stacking. acs.org

The aggregation behavior of this compound is complex, with both intra- and intermolecular forces at play. unl.pt At higher temperatures (above 60°C), intermolecular aggregates tend to disrupt, while the signal for intramolecular interaction persists, highlighting the strength of this internal association. researchgate.netunl.pt

Influence of the p-Coumaryl Acylation on Molecular Stacking and Stability

The intramolecular stacking between the p-coumaryl residue and the anthocyanin's flavylium nucleus is a crucial factor in the enhanced stability of this compound compared to its non-acylated counterpart, malvidin-3-glucoside. researchgate.netdocumentsdelivered.comnih.gov This conformation shields the electrophilic C-2 position of the flavylium cation from nucleophilic attack by water, thus slowing down the formation of the colorless hemiketal and subsequent degradation reactions. acs.orgbohrium.com Studies have shown that acylated anthocyanins are more resistant to changes in pH, heat, and light. acs.org

The type of acylating acid also plays a role. Anthocyanins acylated with p-coumaric or ferulic acids have been found to be more stable than those acylated with caffeic acid. nih.gov

pH-Dependent Equilibrium and Chemical Transformations (e.g., flavylium cation, quinoidal base, hemiketal forms)

Like all anthocyanins, this compound exists in a dynamic equilibrium of different chemical forms, the distribution of which is highly dependent on the pH of the solution. rsc.orgnih.gov This equilibrium is what accounts for the well-known color changes of anthocyanins with varying pH.

At very low pH (typically below 2), the dominant species is the intensely colored flavylium cation (AH+) . acs.orgresearchgate.net This form is responsible for the red and orange hues. As the pH increases into the moderately acidic range (around pH 3.5, typical of red wine), a proton is lost, leading to the formation of the purple quinoidal base (A) . researchgate.netnih.gov

Further increases in pH lead to two key transformations that result in color loss. One is the hydration of the flavylium cation at the C-2 position to form the colorless hemiketal (B) . acs.orgresearchgate.net The other is the tautomerization of the hemiketal to the pale yellow chalcone (B49325) (C) . unl.ptnih.gov The intramolecular copigmentation in this compound helps to stabilize the flavylium cation and quinoidal base forms, thus shifting the equilibrium away from the colorless hemiketal and chalcone forms and preserving the color over a wider pH range. bohrium.com

The presence of the p-coumaroyl group can influence the pKa values associated with these transformations. unl.pt Studies comparing this compound with its non-acylated form show that the acylated version has a higher concentration of the quinoidal base, which contributes to its distinct color properties. unl.pt

The table below summarizes the pH-dependent forms of this compound.

pH RangeDominant SpeciesColor
< 2Flavylium Cation (AH+)Red/Orange
3-4Quinoidal Base (A)Purple
> 4Hemiketal (B) / Chalcone (C)Colorless/Yellowish

This is a simplified representation. The exact pH ranges can vary based on temperature and solvent composition.

Interactions with Other Phenolic Compounds and Biological Macromolecules in Model Systems

In complex systems like food and beverages, this compound interacts with a variety of other molecules, which can significantly affect its color, stability, and bioavailability.

Interactions with other phenolic compounds: this compound can engage in intermolecular copigmentation with other phenolic compounds commonly found in wine, such as flavanols (e.g., catechin, epicatechin), flavonols (e.g., quercetin), and hydroxycinnamic acids. ajevonline.orgnih.govnih.gov These interactions, driven by hydrophobic forces and hydrogen bonding, lead to the formation of "sandwich" or "stacked" complexes that enhance the color and stability of the anthocyanin. acs.orgnih.gov The strength of these interactions varies depending on the structure of the copigment. For instance, quercetin (B1663063) has been shown to be a particularly strong copigment for malvidin-3-glucoside. researchgate.net In the presence of acetaldehyde, these interactions can become even more pronounced, leading to the formation of new, highly colored polymeric pigments. ajevonline.org

Interactions with biological macromolecules: this compound can also interact with biological macromolecules like proteins and polysaccharides. For example, it has been shown to bind to milk proteins such as α- and β-casein. researchgate.net These interactions are typically driven by a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. researchgate.net Such binding can affect the conformation of the protein and the stability of the anthocyanin. researchgate.net The interaction with macromolecules can also influence the bioavailability of the anthocyanin, as the formation of complexes may affect its absorption in the gastrointestinal tract. utupub.fi

Mechanistic Insights into Biological Activities in Model Systems

Antioxidant Mechanisms and Reactive Species Scavenging Capabilities (in vitro, cellular)

Malvidin-3-(p-coumaryl)glucoside, an acylated anthocyanin, demonstrates significant antioxidant properties through various mechanisms. Its structure, featuring hydroxyl groups, enables it to effectively scavenge free radicals, thereby mitigating oxidative stress in plant tissues. biosynth.com The mode of action involves the stabilization of reactive oxygen species, a key component of its contribution to plant defense mechanisms. biosynth.com

In cellular models, the antioxidant activity of malvidin (B83408) derivatives has been well-documented. For instance, malvidin-3-O-glucoside, a related compound, has been shown to counteract the intracellular formation of reactive species in endothelial cells subjected to peroxynitrite-induced damage. nih.gov This protective effect is attributed to its ability to scavenge peroxynitrite, as observed in the dihydrorhodamine oxidation assay. nih.gov The methoxy (B1213986) and hydroxyl substituents on the B-ring of malvidin-3-glucoside render it highly reactive towards radical species. nih.gov Furthermore, studies on various malvidin derivatives have highlighted their capacity to reduce levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). umed.plmdpi.com

The presence of a p-coumaroyl group in this compound can influence its antioxidant capacity. Research comparing acylated and non-acylated anthocyanins suggests that acylation can enhance antioxidant activity. For example, p-coumaric acylated anthocyanins have demonstrated stronger antioxidant activity in DPPH and β-carotene bleaching assays compared to their native forms. researchgate.net This enhanced activity is linked to the ability of the multiple phenolic hydroxyl groups to react with free radicals and generate stable semiquinone radicals, thus interrupting oxidation chain reactions. researchgate.net

Table 1: In Vitro Antioxidant Activity of Malvidin Derivatives

Compound/ExtractModel SystemAssayOutcomeReference
p-Coumaric acylated anthocyaninsChemicalDPPH assayStronger antioxidant activity than native anthocyanins researchgate.net
p-Coumaric acylated anthocyaninsChemicalβ-carotene bleaching assayStronger antioxidant activity than native anthocyanins researchgate.net
Malvidin-3-O-glucosideEndothelial cellsDCF assayCounteracted intracellular formation of reactive species nih.gov
Malvidin-3-O-glucosideCell-freeDihydrorhodamine oxidation assayScavenged peroxynitrite nih.gov
Malvidin derivativesCellular modelsNot specifiedReduced levels of reactive oxygen species (ROS) umed.pl

Anti-inflammatory Pathways and Cellular Signaling Modulation (in vitro, animal models)

This compound and its related compounds have been shown to modulate inflammatory pathways and cellular signaling in various in vitro and animal models. This anthocyanin participates in the modulation of signaling pathways involved in growth and stress responses. biosynth.comcymitquimica.com Studies have demonstrated its ability to reduce the production of inflammatory mediators, thereby alleviating inflammation. mtoz-biolabs.com

In a human microglial cell line (HMC3), malvidin-3-O-glucoside (M3G) exhibited anti-inflammatory properties in a model of Parkinson's disease-like pathology. nih.gov M3G was found to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while upregulating anti-inflammatory cytokines like IL-4 and TGF-β. mdpi.com The cytoprotective effects of M3G in this model were mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway. nih.govmdpi.com Nrf2 is a key regulator of downstream antioxidant and anti-inflammatory genes. mdpi.comnih.gov

Furthermore, research on berry extracts rich in malvidin derivatives has shown beneficial effects in animal models of non-alcoholic fatty liver disease (NAFLD) by reducing inflammation. nih.gov In a mouse model of colitis, anthocyanins, including malvidin derivatives, reduced concentrations of myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), and decreased the expression of inducible nitric oxide synthase (iNOS). umed.pl These findings highlight the potential of this compound to modulate key inflammatory signaling pathways.

Table 2: Anti-inflammatory Effects of Malvidin Derivatives in Model Systems

Compound/ExtractModel SystemKey FindingsSignaling PathwayReference
Malvidin-3-O-glucoside (M3G)Human microglial cells (HMC3)Downregulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), upregulated anti-inflammatory cytokines (IL-4, TGF-β)Nrf2/HO-1 nih.govmdpi.com
Anthocyanin extract (including malvidin derivatives)Mouse model of colitisReduced MPO, TNF-α, IFN-γ, and iNOS expressionNot specified umed.pl
This compoundGeneralReduces the production of inflammatory mediatorsNot specified mtoz-biolabs.com

Cytoprotective Effects in In Vitro and In Vivo Cellular and Animal Models

This compound and its related anthocyanins exert significant cytoprotective effects in a variety of cellular and animal models. These effects are often linked to their antioxidant and anti-inflammatory properties. For instance, malvidin-3-O-glucoside has been shown to protect endothelial cells from peroxynitrite-induced apoptotic death. nih.gov This protection is mediated in part by its ability to decrease the formation of reactive species and inhibit mitochondrial apoptotic signaling pathways, including counteracting mitochondrial membrane depolarization and the activation of caspases-3 and -9. nih.gov

In a human microglial cell model mimicking Parkinson's disease, malvidin-3-O-glucoside demonstrated anti-apoptotic properties. nih.govresearchgate.net It was found to upregulate the expression of the anti-apoptotic marker Bcl-2 and downregulate the pro-apoptotic marker Bax. mdpi.com These cytoprotective effects were attributed to the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting cells from oxidative stress-induced damage. nih.govmdpi.comnih.gov

Animal studies have further corroborated these cytoprotective actions. For example, resveratrol, a compound often found alongside anthocyanins, has been shown to increase hepatic antioxidant enzyme activities in quails. animbiosci.org While direct in vivo studies on the cytoprotective effects of isolated this compound are less common, the evidence from related compounds and extracts rich in this anthocyanin strongly suggests its potential to protect cells from various stressors.

Role in Plant Defense Mechanisms and Stress Resilience

This compound plays a crucial role in plant defense and resilience to various environmental stresses. As a prominent anthocyanin in many plants, it contributes to pigmentation, which in itself is a defense mechanism, protecting plant cells from harmful UV radiation. biosynth.comcymitquimica.com

Computational and Theoretical Approaches to Elucidate Biological Actions

Computational and theoretical studies have provided valuable insights into the structure, stability, and potential biological activities of this compound. These approaches complement experimental findings and help to elucidate the mechanisms underlying its observed effects.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have been employed to understand the intramolecular copigmentation of malvidin-3-O-(6-O-p-coumaryl)-glucoside. researchgate.netdocumentsdelivered.com These studies have proposed a conformation where the coumaryl group folds over the anthocyanin B ring, leading to intramolecular interactions that enhance the compound's stability. researchgate.netdocumentsdelivered.com This intramolecular association is also supported by NMR spectroscopy and molecular dynamics simulations. researchgate.netresearchgate.net

Molecular modeling and molecular dynamics (MD) simulations have also been used to investigate the interactions between malvidin-3-O-glucoside and other phenolic compounds, providing insights into copigmentation phenomena that affect color and stability. acs.org Furthermore, computational studies have been applied to predict the interaction of anthocyanins with biological targets. For example, virtual screening has identified petunidin (B3231668) 3-O-(6″-p-coumaroyl-glucoside), a structurally similar compound, as having promising binding affinities to key proteins of the SARS-CoV-2 virus. nih.gov These computational approaches are instrumental in understanding the structure-activity relationships of this compound and guiding further experimental research into its biological actions.

Structure Activity Relationship Sar Studies of Malvidin 3 P Coumaryl Glucoside and Its Analogs

Impact of Acyl and Glycosyl Moieties on Bioactivity and Stability

The presence and nature of acyl and glycosyl groups are primary determinants of the bioactivity and stability of anthocyanins. The glycosylation and acylation patterns of the anthocyanidin core significantly modify the molecule's properties.

Acylation, the esterification of the sugar moiety with an organic acid like p-coumaric acid, plays a critical role in enhancing the stability of the anthocyanin. This structural modification is known to protect the anthocyanin from degradation. The p-coumaroyl group can engage in intramolecular co-pigmentation, where the aromatic acyl unit stacks with the pyrylium (B1242799) ring of the flavylium (B80283) cation. This spatial arrangement shields the reactive flavylium cation from nucleophilic attack by water, thus preventing the formation of the colorless carbinol pseudobase and chalcone (B49325), which are intermediates in the degradation pathway. This enhanced stability is crucial for maintaining the color and biological efficacy of the anthocyanin under various environmental conditions.

Inhibitory Activity of Malvidin (B83408) and its Glucosides against COX-1 and COX-2 nih.gov
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Malvidin (Mv)12.45 ± 0.702.76 ± 0.16
Malvidin-3-O-glucoside (Mv 3-glc)74.78 ± 0.0639.92 ± 3.02
Malvidin-3,5-O-diglucoside (Mv 3,5-diglc)90.36 ± 1.9266.45 ± 1.93
α-Glucosidase (Maltase) Inhibitory Activity of Acylated Anthocyanins elsevierpure.comacs.org
CompoundIC50 (µM)
SOA-4 [Pelargonidin 3-O-(2-O-(6-O-(E-3-O-(β-D-glucopyranosyl)caffeyl)-β-D-glucopyranosyl)-6-O-E-caffeyl-β-D-glucopyranoside)-5-O-β-D-glucopyranoside]60
General Acylated Anthocyanins&lt;200

Stereochemical Considerations and Isomer-Specific Effects on Molecular Function

The stereochemistry of the acylating group, specifically the cis-trans isomerism of the p-coumaric acid moiety, has a significant impact on the properties and function of Malvidin-3-(p-coumaryl)glucoside. wikipedia.org This compound can exist in two isomeric forms due to the double bond in the p-coumaric acid residue.

Research on analogous acylated anthocyanins, such as petunidin (B3231668) and delphinidin (B77816) derivatives, has shown that the cis and trans configurations of the coumaroyl group lead to distinct spectral and colorimetric properties. Cis-acylated anthocyanins tend to exhibit a greater maximum absorbance wavelength (λmax), resulting in bluer hues. wikipedia.org This stereochemical arrangement is thought to position the acyl moiety nearly parallel to the anthocyanidin chromophore, which may enhance intramolecular co-pigmentation and protect the chromophore from hydration, leading to increased color intensity. wikipedia.org

Conversely, trans-acylated isomers generally demonstrate improved color retention over time, suggesting greater stability against degradation. wikipedia.org The trans configuration is believed to orient the acyl group in a quasi-perpendicular fashion relative to the aglycone. wikipedia.org While this may be less effective at preventing immediate hydration compared to the cis form, it appears to confer better long-term stability.

Computational Modeling and Molecular Dynamics Simulations in SAR Delineation

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure-activity relationships of complex molecules like this compound at an atomic level. These methods provide insights into the conformational dynamics, intermolecular interactions, and binding mechanisms that are often difficult to ascertain through experimental techniques alone.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), have been employed to elucidate the mechanism of intramolecular copigmentation in this compound. These studies have helped to determine the most probable conformation of the molecule, suggesting that the p-coumaryl group folds over the B-ring of the anthocyanin in a slanted, parallel arrangement. nih.gov This conformation, supported by experimental data from 2D NOESY NMR spectroscopy, explains the observed bathochromic shift and enhanced thermostability compared to its non-acylated counterpart. nih.gov

Molecular docking and MD simulations have been used to study the interaction of malvidin-3-glucoside, the non-acylated precursor, with various protein targets. For example, simulations have been used to assess its interaction with grape seed 7S globulin, demonstrating that the anthocyanin binds through a combination of hydrogen, alkyl, and π-alkyl bonds, with the flavylium cation oriented towards a hydrophobic region of the protein, thereby protecting it from hydration. nih.gov Such studies provide a framework for understanding how the addition of the p-coumaryl group might further influence these interactions. The bulky and aromatic nature of the p-coumaroyl moiety would likely introduce additional hydrophobic and π-stacking interactions, potentially increasing the binding affinity and specificity for certain protein targets.

Furthermore, computational approaches can be used to compare the properties of this compound with its analogs. For instance, quantum mechanics studies have been used to analyze the charge distribution and HOMO/LUMO energies of malvidin-3-glucoside and malvidin-3,5-diglucoside to rationalize differences in their reactivity and degradation pathways. acs.org These computational insights are invaluable for designing new analogs with improved stability and bioactivity. By simulating the dynamic behavior of these molecules in biological environments, researchers can predict how structural modifications will affect their interactions with target proteins, ultimately guiding the development of more effective functional ingredients and therapeutic agents.

Future Research Directions and Translational Perspectives for Malvidin 3 P Coumaryl Glucoside

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Amaryllidaceae alkaloids (AAs), a diverse group of bioactive metabolites, involves a complex network of enzymes. researchgate.net These alkaloids are derived from 4´-O-methylnorbelladine (4´OM) through a process initiated by the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), catalyzed by norbelladine (B1215549) synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR), followed by O-methylation. researchgate.net Further structural diversity is introduced by Cytochrome P450 enzymes, particularly from the CYP96T family, which catalyze C-C phenol (B47542) couplings to form different alkaloid cores. researchgate.net

Recent studies on Leucojum aestivum have identified key enzymes in this pathway. researchgate.net Transient expression in Nicotiana benthamiana showed that LaNBS and LaNRII convert tyramine and 3,4-dihydroxybenzaldehyde to norbelladine, which is then O-methylated by LaN4´OMT. researchgate.net Co-expression of these enzymes with LaCYP96T1 resulted in the production of several phenol-coupled products. researchgate.net Notably, LaCYP96T1 and LaCYP96T2 are the first monocot enzymes found to catalyze all three regioselective C-C phenol couplings, demonstrating the broad substrate specificity of LaNRII. researchgate.net These findings are crucial for understanding AA biosynthesis and open up possibilities for biotechnological production of valuable alkaloids. researchgate.net

Application of Advanced Omics Technologies in Understanding Compound Dynamics

Advanced omics technologies are pivotal in understanding the complex dynamics of phytochemicals like malvidin-3-(p-coumaryl)glucoside in medicinal plants. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the synthesis and biological functions of these compounds. mdpi.com

A multi-omics approach has been instrumental in clarifying the mechanisms behind leaf color variation in tea (Camellia sinensis). nih.gov These studies have revealed that for purple-leaf tea varieties, the increased expression of genes involved in the later stages of the flavonoid synthesis pathway and those related to anthocyanin transport are the primary reasons for the purple coloration. nih.gov Specifically, metabolomic analyses have identified key anthocyanins responsible for this color, including cyanidin-3-O-galactoside and delphinidin-3-O-galactoside. nih.gov

Integrative metabolome and transcriptome analyses of Lonicera macranthoides have provided insights into the accumulation of high-value ingredients during different developmental stages. frontiersin.org These studies have shown that most anthocyanins, including malvidin-3-O-glucoside, are highly abundant in specific floral stages, which is critical for the development of the flower's yellow color. frontiersin.org By combining metabolomic and transcriptomic data, researchers have identified flavonoid biosynthesis as a key pathway. metabolomics.se

Development of Sustainable Extraction and Production Technologies

The growing demand for bioactive compounds has spurred the development of green and sustainable extraction methods. Techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are being optimized for the efficient recovery of anthocyanins from plant sources such as purple corn. sciforum.net

A comparative study on PLE and UAE for anthocyanin extraction from purple corn using an ethanol-water mixture with o-phosphoric acid highlighted their effectiveness. sciforum.net Optimal conditions for UAE were determined to be 20 minutes at 25°C and 64 W, with specific pulsation cycles. sciforum.net In contrast, PLE was most efficient with a single 3-minute static cycle at 95°C and 1500 psi. sciforum.net While both methods showed excellent performance, PLE was favored for its faster extraction time and higher reproducibility. sciforum.net These green extraction techniques are crucial for the sustainable production of anthocyanins for the food and pharmaceutical industries. sciforum.net

Exploration of Undiscovered Biological Activities in Non-Human Systems

Research into the biological activities of malvidin (B83408) and its glycosides has revealed a wide range of health-promoting properties, primarily attributed to their antioxidant and anti-inflammatory effects. nih.gov These effects are mediated through the modulation of key gene expression pathways. nih.gov

In non-human systems, malvidin-3-O-glucoside has demonstrated significant anti-inflammatory and anti-apoptotic properties. For instance, in a human microglial cell model of Parkinson's disease, it was shown to mitigate oxidative stress and apoptosis induced by α-synuclein and MPTP. mdpi.comresearchgate.net The protective effects are mediated by the Nrf2/HO-1 signaling pathway. mdpi.comresearchgate.net Furthermore, malvidin-3-O-β-glucoside has been shown to inhibit inflammatory mediators in human macrophages and reduce clinical scores in arthritic rats, highlighting its potential as a potent anti-inflammatory agent. nih.gov

Studies have also explored the neuroprotective effects of malvidin and its glycosides. In murine microglial cell lines, malvidin was found to prevent mitochondrial dysfunction and reduce oxidative stress. mdpi.com Similarly, in rats exposed to AlCl3, orally administered malvidin regulated antioxidant levels and neuroinflammation. mdpi.com In endothelial cells, malvidin-3-glucoside protects against peroxynitrite-induced damage by counteracting the formation of reactive species and inhibiting the apoptotic mitochondrial pathway. nih.gov

Metabolic Engineering of Plant Systems for Enhanced Accumulation

Metabolic engineering offers a promising approach to enhance the production of valuable compounds in various organisms. In the context of producing 3-hydroxypropionic acid (3-HP), a key chemical building block, from methanol (B129727), the methylotrophic yeast Komagataella phaffii has been a target for optimization. nih.gov

A combinatorial metabolic engineering strategy was employed to increase the supply of metabolic precursors and redirect carbon flux towards 3-HP production. nih.gov Overexpression of the pyruvate (B1213749) carboxylase PYC2 gene significantly increased the 3-HP yield. nih.gov Further improvements were achieved by co-overexpressing PYC2 with the lactate (B86563) permease genes ESBP6 and JEN1, leading to a 55% increase in 3-HP titer and product yield in small-scale cultivations. nih.gov In fed-batch cultures, this engineered strain achieved a 3-HP concentration of 27.0 g/L, representing a 42% increase in final concentration and a more than 20% improvement in volumetric productivity compared to the original strain. nih.gov

These advancements in metabolic engineering demonstrate the potential to significantly enhance the production of desired compounds, which could be applied to increase the accumulation of this compound in plant systems.

Q & A

Basic: How can researchers optimize the extraction of Malvidin-3-(p-coumaryl)glucoside from plant matrices?

Methodological Answer :
Extraction efficiency depends on solvent composition, temperature, and time. Evidence from orthogonal experimental designs recommends using 1.0% hydrochloric acid in ethanol (v/v) at 70°C for 40 minutes with a 1.5:1 liquid-solid ratio (mL/g). High-performance liquid chromatography (HPLC) is critical for validating anthocyanin purity and yield during optimization .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer :
HPLC coupled with UV-Vis detection is standard for quantification, with malvidin derivatives typically detected at 520 nm. Advanced workflows use LC-MS (e.g., Thermo Q Exactive) for structural confirmation, particularly to distinguish acylated derivatives like this compound from acetylated analogs. Calibration with malvidin chloride standards ensures accuracy .

Advanced: What intermolecular interactions govern the copigmentation behavior of this compound?

Methodological Answer :
Copigmentation involves π-π stacking and hydrogen bonding between the anthocyanin and phenolic acids (e.g., p-coumaric acid). Experimental studies using UV-Vis spectrophotometry and theoretical modeling (e.g., density functional theory) reveal that the p-coumaryl group enhances stabilization via hydrophobic interactions. However, acetylation at the 6"-position disrupts copigmentation efficacy by steric hindrance .

Advanced: How do structural modifications (e.g., acylation) affect the stability of this compound in wine aging?

Methodological Answer :
Acylation with p-coumaric acid improves stability against hydration and oxidation during wine aging, as shown by pH-jump experiments and spectrophotometric kinetics . In contrast, acetylated derivatives exhibit reduced intermolecular interactions due to steric effects, accelerating degradation. Molecular dynamics simulations further predict aggregation patterns under varying pH and temperature .

Advanced: How can researchers resolve contradictions in reported copigmentation efficacy of phenolic acids with this compound?

Methodological Answer :
Discrepancies arise from differences in molar ratios, pH, and solvent systems. Systematic dose-response experiments (e.g., 1:1 to 1:20 anthocyanin:copigment ratios) combined with CIELab colorimetry clarify optimal conditions. For instance, p-coumaric acid shows higher efficacy than syringic acid at pH 3.5 due to stronger hydrophobic interactions, but this reverses under high ethanol concentrations .

Advanced: What computational approaches are used to study the molecular dynamics of this compound in stabilization mechanisms?

Methodological Answer :
Molecular docking and all-atom molecular dynamics simulations (e.g., GROMACS) model interactions with proteins or polysaccharides. For example, simulations of anthocyanin binding to chitosan nanoparticles predict improved thermal stability. These models are validated experimentally via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.